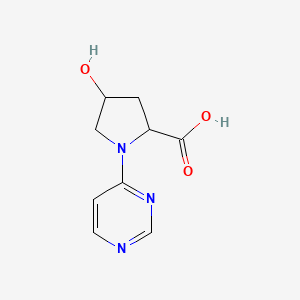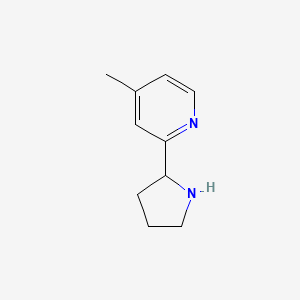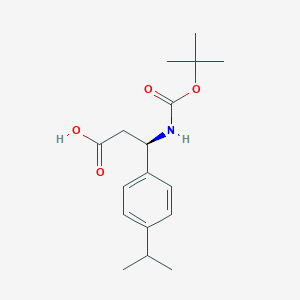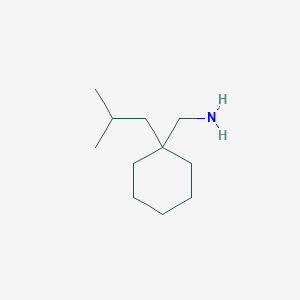
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, with a hydroxyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the pyrimidine ring and hydroxyl group.
4-Hydroxy-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
Pyrimidine-4-carboxylic acid: Lacks the pyrrolidine ring and hydroxyl group. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8/h1-2,5-7,13H,3-4H2,(H,14,15) |
InChI-Schlüssel |
WSMJKBXOBIAVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)




